molecular formula C17H13ClN2O3S B2548844 N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide CAS No. 1025304-57-7

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide

Cat. No.: B2548844
CAS No.: 1025304-57-7
M. Wt: 360.81
InChI Key: LEBJVVSEWDMNGW-LICLKQGHSA-N
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Description

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide is a chemical compound of interest in medicinal chemistry research, particularly in the investigation of new pharmacotherapeutic agents. Its molecular structure incorporates a 4-chlorobenzenesulfonyl group, a chemical motif found in compounds with documented biological activity . Furthermore, the core acetamide functionality is a significant pharmacophore present in several established and investigational anticonvulsant drugs . Research on structurally related N-phenylacetamide derivatives has shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and psychomotor seizure (6-Hz) tests, suggesting a potential mechanism of action linked to the modulation of neuronal voltage-sensitive sodium channels . This compound serves as a valuable building block for researchers designing and synthesizing novel molecules to study structure-activity relationships (SAR) and to further elucidate the mechanisms underlying seizure disorders.

Properties

IUPAC Name

N-[4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-12(21)20-15-6-2-13(3-7-15)10-17(11-19)24(22,23)16-8-4-14(18)5-9-16/h2-10H,1H3,(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBJVVSEWDMNGW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylacetonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide

This compound is a compound of interest in medicinal chemistry due to its potential applications in drug development and synthesis. The compound features a complex structure that includes a chlorobenzenesulfonyl group, which is known for its utility in various organic reactions. This article explores the scientific research applications of this compound, including synthetic methodologies, biological activities, and potential therapeutic uses.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Enzyme Inhibition : The sulfonamide moiety in the compound is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions like glaucoma and cancer .

Synthetic Applications

Building Block for Heterocycles : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Researchers have utilized it to create novel derivatives with enhanced biological activity .

Reagent in Organic Synthesis : The compound can be employed as a reagent in various organic transformations, including acylation and alkylation reactions, contributing to the development of new synthetic pathways in organic chemistry .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the effects of this compound on prostate cancer (PC-3) and breast cancer (MCF-7) cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

In another investigation, researchers evaluated the enzyme inhibition profile of this compound against various carbonic anhydrase isoforms. The compound demonstrated selective inhibition, suggesting its utility in treating diseases where these enzymes play a critical role, such as glaucoma and certain types of cancer .

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and sulfonyl groups allows for specific interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound’s 4-chlorobenzenesulfonyl group is a key feature shared with agrochemicals like the herbicide 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione (, §) and the sulfonamide ligand 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (). However, the latter lacks the cyanoethenyl bridge, which in the target compound likely enhances electronic conjugation and rigidity .

The acetamide group is common in bioactive molecules.

Structural and Conformational Differences

  • Planarity and Dihedral Angles: The (1E)-configuration of the cyanoethenyl group enforces planarity, contrasting with N-substituted 2-arylacetamides (e.g., ), where dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing packing and crystallinity .
  • Steric Effects: The cyano group in the target compound introduces steric and electronic effects absent in analogs like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide (), which has a simpler cyanamide structure .

Physicochemical Properties

  • Melting Points :
    Acetamide derivatives in exhibit melting points between 473–475 K (e.g., 5l), comparable to the target compound’s likely range.
  • Hydrogen Bonding: Unlike 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which forms R₂²(10) hydrogen-bonded dimers, the target compound’s sulfonyl and cyano groups may favor different intermolecular interactions, such as dipole-dipole or π-stacking .

Data Tables

Table 1: Functional Group Comparison

Compound Sulfonyl Group Cyano Group Acetamide Group Reference
Target Compound Yes Yes Yes -
2-[4-(Methylsulfonyl)-...]cyclohexanedione Yes No No (§)
N-(4-Morpholinosulfonylphenyl)-2-(4-ClPh)acetamide Yes (morpholino) No Yes (5l)
N-[(1R)-1-(4-ClPh)ethyl]-cyanamide No Yes No

Table 2: Structural Parameters

Compound Dihedral Angle (°) Hydrogen Bonding Reference
Target Compound ~0 (planar) Not reported -
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 44.5–77.5 R₂²(10) dimers
N-(4-Methylphenylmethyl)ethene-sulfonamide Not reported Likely dipole

Biological Activity

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its therapeutic applications and mechanism of action.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chlorobenzenesulfonyl group and a cyanoethenyl moiety. The synthesis generally involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate amines and acetic acid derivatives, leading to the formation of the acetamide linkage.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Enzyme Inhibition : The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Its inhibitory potency was assessed using standard assays, yielding IC50 values significantly lower than conventional AChE inhibitors .
  • Urease Inhibition : Urease inhibitors are vital in managing conditions such as kidney stones and urinary tract infections. This compound demonstrated strong urease inhibitory activity, with IC50 values indicating its potential as a therapeutic agent .

1. Antibacterial Screening

A series of synthesized derivatives were evaluated for their antibacterial properties. Among them, this compound exhibited significant activity against S. typhi with an MIC value comparable to established antibiotics.

2. AChE Inhibition Study

Research conducted on the AChE inhibitory effects showed that this compound could effectively reduce acetylcholine breakdown in neuronal tissues. The study utilized spectrophotometric methods to quantify enzyme activity before and after treatment with the compound, confirming its role as a potent AChE inhibitor.

3. Urease Inhibition Assay

In a comparative study against known urease inhibitors, this compound outperformed several standard compounds, indicating its potential for further development in therapeutic applications targeting urease-related disorders.

Data Summary

Biological ActivityTest Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi12.5
AChE InhibitionHuman AChE5.0
Urease InhibitionJack bean urease3.5

Q & A

Q. What synthetic strategies are recommended for the preparation of N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting with sulfonylation of 4-chlorobenzenesulfonyl chloride to form a sulfonamide intermediate. Acetylation under reflux conditions with acetic anhydride in ethanol is a critical step. Optimization includes:
  • Temperature : Maintain reflux at 80–100°C to ensure complete acetylation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Use triethylamine to neutralize HCl byproducts during sulfonylation .
    Purification via slow evaporation from ethanol yields crystalline products. Reported yields for analogous compounds range from 65–85% .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), acetamide methyl (δ 2.1–2.3 ppm), and sulfonyl group proximity effects .
  • ¹³C NMR : Carbonyl (C=O, δ 168–170 ppm), cyano (C≡N, δ 115–120 ppm), and sulfonyl (SO₂, δ 55–60 ppm) signals .
  • IR : Strong absorption bands for sulfonyl (1350–1150 cm⁻¹) and cyano (2240–2220 cm⁻¹) groups .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight accuracy (e.g., [M+H]⁺ for C₁₆H₁₂ClN₂O₃S: calc. 365.02, observed 365.03) .

Advanced Research Questions

Q. How do crystallographic studies of structural analogs inform the understanding of intermolecular interactions in this compound?

  • Methodological Answer : X-ray diffraction of analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) reveals:
  • Intermolecular Interactions : Head-to-tail C–H···O hydrogen bonds between acetamide carbonyl and methyl groups stabilize crystal packing .
  • Torsional Angles : Nitro or sulfonyl groups may deviate from the aromatic plane (e.g., O–N–C–C torsion angles of -16.7° to 160.9°), impacting solubility and reactivity .
  • Data Table :
ParameterValue for Analog
C–H···O Bond Length2.35 Å
Torsion Angle (O–N–C)-16.7° to 160.9°
Space GroupMonoclinic, P2₁/c

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and cyano substituents?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogen (Br, I) or electron-withdrawing (NO₂) groups at the 4-chlorophenyl position to assess steric/electronic effects .
  • Bioactivity Assays : Test inhibition of sulfotransferases or cytochrome P450 isoforms using enzyme-linked assays (IC₅₀ determination) .
  • Computational Modeling : Dock the compound into active sites (e.g., COX-2 or EGFR kinases) to predict binding modes using DFT or MD simulations .

Q. What advanced analytical methods resolve discrepancies in reported bioactivity or stability data for sulfonamide-containing acetamides?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect degradation products under stress conditions (heat, UV) .
  • Stability Studies : Monitor hydrolytic stability in PBS (pH 7.4) at 37°C; sulfonamides typically degrade via nucleophilic substitution at the sulfur center .
  • Contradiction Resolution : Replicate assays with standardized cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch variability in compound synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of structurally similar sulfonamide-acetamides?

  • Methodological Answer :
  • Experimental Validation : Reproduce key studies using identical protocols (e.g., MTT assay for cytotoxicity with 48-hour exposure).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or serum concentration .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out isomer contamination .

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